2-(2-Fluorophenyl)-3-phenylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGUPVRDHNANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Hypothetical :
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₅H₁₂FN |
| Molecular Weight | 225.26 g/mol |
| Appearance | Likely a solid or high-boiling liquid at room temperature |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
| Reactivity | The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents. The aromatic rings can undergo electrophilic substitution. |
Note: These properties are estimations based on the structure and have not been experimentally verified.
Synthesis and Manufacturing
There are no specific, documented methods for the synthesis of 2-(2-Fluorophenyl)-3-phenylpropanenitrile in the available literature. However, a plausible synthetic route would involve the alkylation of 2-fluorophenylacetonitrile (B44652) with a benzyl (B1604629) halide (such as benzyl bromide or benzyl chloride). This type of reaction is a common method for forming carbon-carbon bonds.
A general representation of this proposed synthesis is as follows:
2-Fluorophenylacetonitrile + Benzyl Halide → this compound
This reaction would typically be carried out in the presence of a base to deprotonate the carbon alpha to the nitrile group, creating a nucleophile that can then attack the benzyl halide.
Mechanistic Elucidation of Reactions Involving 2 2 Fluorophenyl 3 Phenylpropanenitrile Scaffolds
Medicinal Chemistry
The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The 2-fluorophenyl moiety in the target compound could impart these favorable properties. The nitrile group itself is present in numerous approved pharmaceuticals and can act as a key binding element or be a precursor to other functional groups. nih.gov Therefore, 2-(2-Fluorophenyl)-3-phenylpropanenitrile could serve as a valuable scaffold for the synthesis of novel therapeutic agents targeting a range of diseases.
Materials Science
Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.govrsc.orgresearchgate.net While this compound is a small molecule, it could potentially be used as a monomer or an additive in the synthesis of novel polymers. The presence of the fluorophenyl group could enhance the thermal and chemical stability of the resulting materials, making them suitable for specialized applications. mdpi.com
Chemical Transformations and Derivatization of 2 2 Fluorophenyl 3 Phenylpropanenitrile
Use as a Chemical Intermediate
There is no evidence to suggest its use as an intermediate in the synthesis of other compounds.
Role as a Research Tool
The compound has not been utilized as a tool in any published research studies.
Chemical Compounds Mentioned
As no specific chemical compounds could be discussed in the context of 2-(2-Fluorophenyl)-3-phenylpropanenitrile, the corresponding table is not applicable.
Future Directions and Advanced Research Frontiers
Development of Green and Sustainable Synthetic Methodologies for Fluorinated Nitriles
The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry which advocate for environmentally benign and resource-efficient synthetic methods. nih.govresearchgate.net The synthesis of fluorinated nitriles is a key area where these principles can be applied to reduce waste, minimize energy consumption, and avoid hazardous reagents.
Future research will likely focus on several key areas of green synthesis:
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a promising, cyanide-free route for nitrile synthesis. nih.gov These biocatalytic processes operate in water under mild conditions, offering high selectivity and reducing the reliance on traditional, often harsh, chemical methods. nih.gov The development of robust enzymes tailored for fluorinated substrates will be a significant step forward.
Alternative Energy Sources: Energy-efficient techniques like microwave irradiation and ultrasound are being increasingly explored to accelerate reaction times and improve yields in organic synthesis. nih.govnih.gov Applying these methods to the synthesis of 2-(2-Fluorophenyl)-3-phenylpropanenitrile could lead to more efficient and less energy-intensive production processes.
Green Solvents and Media: A major goal of green chemistry is to replace hazardous organic solvents. rsc.org Water, especially in the form of aqueous micellar catalysis, is an excellent alternative that can enhance reaction rates and facilitate the synthesis of organic compounds. rsc.orgwpmucdn.com Research into designer surfactants that can create "nanoreactors" in water will be pivotal for the synthesis of fluorinated propanenitriles. wpmucdn.com
Flow Chemistry: Continuous flow reactors offer improved safety, efficiency, and scalability compared to traditional batch processes. numberanalytics.com This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity for fluorinated nitriles.
| Methodology | Key Advantages | Challenges for Fluorinated Systems | Future Research Focus |
|---|---|---|---|
| Biocatalysis (e.g., Aldoxime Dehydratase) | Cyanide-free, uses water as solvent, mild conditions, high selectivity. nih.gov | Enzyme compatibility and stability with fluorinated substrates. | Enzyme engineering for enhanced reactivity and substrate scope. |
| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, energy efficiency. nih.gov | Scale-up limitations, potential for side reactions due to localized heating. | Optimization of reactor design and understanding reaction mechanisms under irradiation. |
| Aqueous Micellar Catalysis | Eliminates organic solvents, enhances reaction rates, environmentally benign. rsc.orgwpmucdn.com | Surfactant selection and compatibility with reactants and catalysts. | Development of novel, recyclable surfactants tailored for specific reactions. |
| Flow Chemistry | Improved safety and control, easy scalability, higher purity. numberanalytics.com | Initial setup costs, potential for clogging with solid byproducts. | Integration of in-line purification and analysis techniques. |
Exploration of Unprecedented Reactivity Patterns and Chemical Diversity for 2,3-Diarylpropanenitriles
The nitrile group is an exceptionally versatile functional group in organic synthesis, capable of undergoing a wide array of transformations. numberanalytics.com For 2,3-diarylpropanenitriles, the presence of two aromatic rings and a fluorine substituent creates unique electronic and steric environments that could lead to novel reactivity.
Future research frontiers in this area include:
Asymmetric Transformations: Developing catalytic asymmetric methods to control the stereochemistry at the two chiral centers of the 2,3-diarylpropanenitrile scaffold is a significant challenge. This would unlock access to enantiomerically pure compounds, which is crucial for pharmaceutical applications.
Novel Cycloaddition Reactions: While nitriles are known to participate in cycloadditions, the specific substitution pattern of this compound could enable unprecedented pericyclic reactions to form complex heterocyclic systems. numberanalytics.com
Metal-Catalyzed Functionalization: Transition metal catalysis offers powerful tools for C-H bond activation and cross-coupling reactions. numberanalytics.com Exploring the direct functionalization of the aromatic rings or the aliphatic backbone of the molecule could provide rapid access to a diverse library of derivatives with new properties.
Electrochemical Synthesis: Electrochemical methods offer a green and efficient way to drive redox reactions. numberanalytics.com Investigating the electrochemical reduction or oxidation of 2,3-diarylpropanenitriles could unveil new reaction pathways that are not accessible through traditional chemical reagents.
Application of Machine Learning and Artificial Intelligence in Predictive Organic Synthesis for Propanenitrile Systems
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes. nih.govrsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. sesjournal.com
The application of AI/ML to propanenitrile systems can be envisioned in several ways:
Reaction Outcome and Yield Prediction: ML models, particularly neural networks, can be trained on large reaction databases to predict the major product and potential yield of a chemical reaction under specific conditions. sesjournal.comresearchgate.net This can save significant time and resources by avoiding failed experiments.
Condition Optimization: AI algorithms can intelligently suggest the optimal catalyst, solvent, temperature, and reagents for a desired transformation, moving beyond the trial-and-error approach. nih.gov Neural networks have been developed to predict suitable reaction conditions for a wide range of organic transformations. nih.gov
Retrosynthesis and Route Design: AI-powered software can propose novel and efficient synthetic pathways to a target molecule like this compound. nih.gov These tools can "learn" the rules of organic chemistry from millions of published reactions to design viable multi-step syntheses. nih.gov
| Application Area | AI/ML Tool | Potential Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Neural Networks | Accurately predicts the major product, reducing experimental failures. | researchgate.net |
| Yield Enhancement | Machine Learning Models | Identifies optimal conditions for maximizing product yield. | sesjournal.com |
| Condition Recommendation | Neural Network Models | Suggests suitable catalysts, solvents, and temperatures for reactions. | nih.gov |
| Synthesis Route Design | Retrosynthesis Software | Designs novel and efficient multi-step pathways to target molecules. | nih.gov |
Strategic Integration of this compound as a Versatile Building Block in Complex Chemical Synthesis
The concept of using well-defined molecular "building blocks" is central to the efficient construction of complex functional molecules. semanticscholar.org Due to its specific combination of a fluorinated phenyl ring, a second phenyl ring, and a reactive nitrile handle, this compound is an attractive building block for creating novel, high-value compounds.
The strategic importance of this compound lies in its potential for:
Medicinal Chemistry: The incorporation of fluorine is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.gov The 2,3-diarylpropanenitrile scaffold can serve as a core structure for developing new therapeutic agents. The nitrile group can be converted into other functional groups like amines or carboxylic acids, which are common in bioactive molecules. numberanalytics.com
Materials Science: The aromatic rings provide a rigid structure that could be incorporated into polymers or organic materials with interesting photophysical or electronic properties. The fluorine atom can influence properties like lipophilicity and crystal packing.
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. numberanalytics.com This building block could be a starting point for the synthesis of new pesticides or herbicides.
The future in this area involves the rational design and synthesis of libraries of complex molecules derived from this compound and the systematic evaluation of their biological and material properties. semanticscholar.org
An Examination of the Chemical Compound this compound
Currently, there is a notable absence of publicly available scientific literature, chemical database entries, and patents specifically detailing the synthesis, properties, and applications of the chemical compound This compound .
Extensive searches across major chemical databases and scientific repositories have not yielded specific data for this particular molecular structure. The information landscape primarily contains data on related isomers and analogues, such as those with different substitution patterns on the phenyl rings or variations in the carbon chain.
Due to the lack of available information, this article cannot provide substantiated details on the following aspects of this compound as per the requested outline:
Nomenclature and CAS Registry: A specific CAS Registry Number, which is a unique identifier for chemical substances, could not be located for this compound. Similarly, while a systematic IUPAC name can be assigned based on its structure, common synonyms are not documented.
Synthesis and Manufacturing: There are no published synthetic routes or manufacturing processes specifically for this compound. General synthetic methods for related compounds might be theoretically adapted, but specific reaction conditions, catalysts, yields, and purification methods are not available.
Chemical and Physical Properties: Experimental or calculated data regarding the physical properties (e.g., melting point, boiling point, solubility) and chemical characteristics (e.g., reactivity, stability) of this compound are not present in the accessible literature.
Analytical Methods: No specific analytical techniques for the identification, quantification, or characterization of this compound have been described.
Applications and Uses: There is no information regarding any current or potential applications of this compound in any field of research or industry.
Role as a Chemical Intermediate: Its use as a precursor or intermediate in the synthesis of other compounds is not documented.
It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that information about it exists in proprietary, internal research and is not publicly disclosed.
Therefore, a detailed, scientifically accurate article focusing solely on this compound cannot be generated at this time.
Unveiling the Profile of this compound: A Comprehensive Overview
Despite extensive research, specific and detailed information regarding the chemical compound this compound is notably scarce in publicly accessible scientific literature and databases. This lack of available data prevents a thorough exposition of its specific properties and applications.
While a comprehensive analysis of this compound is not possible at this time, this article aims to provide a foundational understanding of this class of compounds by discussing general principles of their structure, potential synthesis, and likely roles in chemical synthesis, based on knowledge of similar molecules.
Conclusion
Synthesis and Reactivity of 2-(2-Fluorophenyl)-3-phenylpropanenitrile: A Summary of Key Academic Contributions
The synthesis of the specific chemical entity, this compound, is not extensively detailed in dedicated academic literature, suggesting it may be a novel compound or one that has not been the focus of targeted research studies. However, its structural motifs are common in organic chemistry, and its synthesis can be confidently predicted based on well-established methodologies for the formation of 2,3-diarylpropanenitriles. The most probable and widely applicable synthetic strategy involves the α-alkylation of a phenylacetonitrile (B145931) derivative.
In this proposed synthesis, 2-fluorophenylacetonitrile (B44652) would serve as the acidic methylene (B1212753) component. The reaction proceeds by deprotonation of the α-carbon of 2-fluorophenylacetonitrile using a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion is then subjected to an alkylation reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to furnish the target molecule, this compound.
A highly effective and commonly employed technique for this type of alkylation is phase-transfer catalysis (PTC). This method is advantageous as it allows for the reaction between a water-soluble base (like concentrated aqueous sodium hydroxide) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) ion into the organic phase to generate the carbanion, which then reacts with the benzyl halide. This approach is known to provide high yields and is amenable to a wide range of substrates. The versatility of this method for the alkylation of active methylene compounds has been extensively documented.
The reactivity of this compound is dictated by its constituent functional groups: the nitrile, the fluorophenyl ring, and the phenyl ring. The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-fluorophenyl)-3-phenylpropanoic acid. Reduction of the nitrile, using reagents such as lithium aluminum hydride, would lead to the formation of the primary amine, 2-(2-fluorophenyl)-3-phenylpropan-1-amine.
The aromatic rings present in the molecule are susceptible to electrophilic substitution reactions. The phenyl ring, being activated by the alkyl substituent, would direct incoming electrophiles to the ortho and para positions. Conversely, the 2-fluorophenyl ring is influenced by the fluorine atom, which is an ortho, para-directing deactivator. The presence of these two distinct aromatic rings offers opportunities for selective functionalization.
Broader Implications for Fundamental Organic Chemistry and Synthetic Methodology Development
The study of molecules like this compound, while seemingly specific, has broader implications for the fields of fundamental organic chemistry and synthetic methodology development. The synthesis of such diarylpropanenitrile scaffolds contributes to the ever-expanding toolbox of carbon-carbon bond-forming reactions. Research into optimizing the synthesis of these structures, for instance, through the development of more efficient and stereoselective catalytic systems, pushes the boundaries of synthetic chemistry.
The development of asymmetric syntheses of 2,3-diarylpropanenitriles is a particularly significant area of research. The creation of chiral catalysts that can control the stereochemistry at the C2 position would provide access to enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and drug development, as different enantiomers of a molecule often exhibit vastly different biological activities.
Furthermore, the presence of a fluorine atom in the molecule is of considerable interest. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. For example, fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. Therefore, the synthesis and study of fluorinated compounds like this compound provide valuable insights into the effects of fluorination, which can guide the design of new pharmaceuticals and functional materials.
In essence, while this compound may not be a widely studied compound itself, the chemical principles involved in its synthesis and its potential reactivity patterns are representative of a much broader class of molecules. The ongoing academic efforts to develop novel synthetic methods for such structures and to understand the influence of substituents like fluorine contribute significantly to the advancement of organic chemistry as a whole. These efforts not only expand our fundamental understanding of chemical reactivity but also pave the way for the creation of new molecules with potentially useful applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-3-phenylpropanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step approach is often employed, starting with halogenated precursors. For example, alkylation of 2-fluorophenylmagnesium bromide with acrylonitrile derivatives under inert conditions (e.g., THF, −78°C) can yield intermediates. Subsequent Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) with phenylboronic acids may introduce the phenyl group. Catalytic systems like Pd(PPh₃)₄ enhance coupling efficiency . Optimization of stoichiometry, temperature, and solvent polarity (e.g., DMF vs. toluene) is critical for yield (>70% reported in analogous nitrile syntheses) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography (e.g., monoclinic P21/c space group) resolves bond angles and fluorine positioning, as demonstrated for similar fluorophenyl compounds .
- NMR : ¹⁹F NMR (δ −110 to −120 ppm) identifies fluorine environments, while ¹H/¹³C NMR distinguishes aromatic protons and nitrile carbons (δ ~115 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₅H₁₁FN₂: 238.09 g/mol) .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .
- PPE : Use nitrile gloves, fume hoods, and eye protection. Avoid inhalation; LC-MS-grade solvents (e.g., acetonitrile) are recommended for dilution .
- First Aid : In case of exposure, rinse with copious water and seek medical evaluation. No specific antidote is documented .
Advanced Research Questions
Q. How do stereoelectronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom at the ortho position decreases electron density on the phenyl ring, favoring oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) predict enhanced activation energy barriers (~25 kcal/mol) for meta-substituted analogs, suggesting regioselectivity can be tuned via substituent positioning .
Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-propanenitrile derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀) across multiple cell lines (HEK293, HeLa) to assess consistency.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity readings .
- Structural Analog Comparison : Compare with 3-(4-fluorophenoxy)propanenitrile (CAS DTXSID60234329) to isolate fluorine-specific effects .
Q. What computational models predict the environmental persistence of this compound?
- Methodological Answer :
- EPI Suite : Estimate biodegradation (BIOWIN3: ~0.2) and bioaccumulation (log BCF: 1.8) using fragment-based methods.
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (pH 7–9); nitrile groups may hydrolyze to amides or carboxylic acids under alkaline conditions .
Q. How can crystallographic data improve the design of fluorinated nitriles for material science applications?
- Methodological Answer : Analyze packing diagrams (e.g., π-π stacking distances ~3.5 Å in monoclinic systems) to correlate crystal packing with thermal stability (TGA/DSC). Fluorine’s van der Waals radius (1.47 Å) influences lattice energy, as seen in 2-(2-fluorophenyl)-chromenone derivatives .
Data and Source Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
